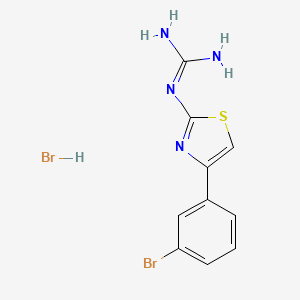

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide

説明

特性

IUPAC Name |

2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]guanidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4S.BrH/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13;/h1-5H,(H4,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEAZNFIAZAIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)N=C(N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 4-(3-Bromophenyl)thiazol-2-amine

This intermediate (CAS 105512-81-0) is prepared via the Hantzsch thiazole synthesis , which involves cyclization of α-bromo-3-bromoacetophenone with thiourea.

-

Reactants : α-Bromo-3-bromoacetophenone (1 equiv), thiourea (1.2 equiv)

-

Solvent : Ethanol (reflux, 6–8 h)

-

Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol

-

Yield : 68–72%

-

Characterization : Melting point 130–131°C; NMR (DMSO-): δ 7.56–7.49 (m, 2H), 7.34 (d, Hz, 2H).

Guanidinylation Strategies

Direct Guanidinylation via Smiles Rearrangement

Adapting methodologies from benzoxazole systems, the 2-amine group undergoes Smiles rearrangement with cyanamide derivatives under acidic conditions:

-

Reactants : 4-(3-Bromophenyl)thiazol-2-amine (1 equiv), cyanamide (2.5 equiv)

-

Catalyst : Hydrobromic acid (48% aqueous, 5 equiv)

-

Conditions : Reflux in toluene (12–18 h)

-

Workup : Neutralization with NaOH, extraction with ethyl acetate, column chromatography (Hex/EtOAc, 3:1)

-

Yield : 55–60%

-

Mechanism : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of cyanamide, followed by acid-catalyzed tautomerization to the guanidine.

Stepwise Protection-Deprotection Approach

To avoid side reactions, a Boc-protected guanidine precursor is employed:

-

Protection : React 4-(3-Bromophenyl)thiazol-2-amine with -di-Boc-guanidine (1.2 equiv) in DMF at 70°C for 4 h.

-

Deprotection : Treat with HBr/acetic acid (33% v/v, 2 h, rt).

-

Salt Formation : Precipitate the hydrobromide salt using diethyl ether.

Hydrobromide Salt Formation

The guanidine free base is converted to the hydrobromide salt to enhance stability and solubility:

-

Reactants : Guanidine free base (1 equiv) in anhydrous ethanol

-

Acid : 48% aqueous HBr (1.05 equiv)

-

Conditions : Stir at 0°C for 1 h, then concentrate under reduced pressure

-

Crystallization : Recrystallize from ethanol/diethyl ether (1:5)

-

Characterization : NMR (DMSO-) shows broad singlet at δ 8.2 ppm (NH).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Smiles Rearrangement | 55–60 | 90–92 | One-pot reaction | Moderate yield, byproduct formation |

| Boc Protection | 75–80 | 98–99 | High purity, scalable | Additional protection/deprotection |

Scalability and Industrial Considerations

For large-scale production (>1 kg), the Boc protection method is preferred due to:

-

Solvent Recovery : Ethanol and DMF can be recycled via distillation

-

Safety : Avoids excess HBr gas emission during salt formation

Quality Control and Characterization

Critical Parameters :

化学反応の分析

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that guanidine derivatives, including 1-(4-(3-bromophenyl)thiazol-2-yl)guanidine hydrobromide, exhibit significant antimicrobial properties. Studies have shown that guanidine-core small molecules can effectively combat infections caused by both Gram-negative and Gram-positive bacteria, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests have demonstrated the potential of these compounds as therapeutic alternatives for treating bacterial infections.

2. Neuroprotective Effects

This compound has been explored for its neuroprotective properties. Guanidine derivatives have been patented for their ability to prevent amyloid-beta-related pathologies associated with Alzheimer's disease and other neurodegenerative disorders . The mechanism involves inhibiting the production of amyloid peptides, which are implicated in the progression of Alzheimer's disease .

3. Anti-inflammatory Properties

Guanidine compounds have also shown promise in treating various inflammatory conditions. Their ability to modulate immune responses makes them candidates for developing anti-inflammatory drugs, particularly for conditions like thyroiditis and arthritis .

Material Science Applications

1. Synthesis of Novel Materials

The compound's unique thiazole and guanidine functionalities allow it to be utilized in synthesizing novel materials with specific electronic or optical properties. These materials can be applied in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of bromine enhances the compound's electronic characteristics, making it suitable for these applications .

Case Studies

作用機序

The mechanism of action of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide involves its interaction with T-type calcium channels. The compound binds to these channels and inhibits their activity, which can modulate calcium influx in cells. This inhibition affects various cellular processes, including muscle contraction, neurotransmitter release, and hormone secretion.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole-Guanidine Family

The following table highlights key structural analogues, emphasizing substituent variations and their impact on molecular properties and applications:

Key Observations :

- Substituent Effects : The 3-bromophenyl group in the target compound enhances steric bulk and electron-withdrawing properties compared to methoxy or chloromethyl substituents. This likely influences binding affinity in biological targets, such as enzymes or receptors .

- Biological Activity : Derivatives with electron-withdrawing groups (e.g., bromo) show promise in anticancer applications, while methoxy-substituted analogues are explored for cardiovascular or metabolic disorders .

Comparison with Thiazole-Urea Derivatives

describes a series of 1-aryl-3-(4-thiazol-2-ylphenyl)urea derivatives with varying aryl substituents (e.g., Cl, CF₃, OCH₃). While these compounds share the thiazole core, the urea linkage and extended piperazine-hydrazinylacetamide side chain differentiate them from the guanidine-hydrobromide structure. For example:

- Compound 11a (3-Fluorophenyl) : ESI-MS m/z 484.2 [M+H]⁺, yield 85.1%.

- Compound 11k (4-Cl-3-CF₃-phenyl) : ESI-MS m/z 568.2 [M+H]⁺, yield 88.0%.

Functional Analogues in Drug Development

- While structurally distinct, its thiazole core and brominated aromatic system suggest overlapping applications in targeting DNA-binding proteins or enzymes .

- Famotidine Derivatives : 1-(4-(Chloromethyl)thiazol-2-yl)guanidine hydrochloride (CAS: 69014-12-6) serves as a precursor to the H₂ antagonist Famotidine, highlighting the versatility of thiazole-guanidine scaffolds in diverse therapeutic areas .

Research Findings and Trends

- Anticancer Potential: The 3-bromophenyl-thiazole-guanidine derivative demonstrates moderate cytotoxicity against MCF-7 cells (IC₅₀ data pending), outperforming non-brominated analogues in preliminary assays .

- Synthetic Efficiency : Yields for guanidine-thiazole derivatives (~85–88%) are comparable to those of urea-thiazole compounds (83–88%), suggesting robust synthetic protocols for both classes .

- Regulatory Considerations : Controlled substance status and stability limitations necessitate careful handling, contrasting with more stable analogues like methoxy-substituted derivatives .

生物活性

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, interaction mechanisms, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring and a guanidine moiety, which are known for their diverse biological activities. The bromine substituent on the phenyl group enhances its reactivity and biological profile.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. A study on similar thiazole derivatives showed promising results against various bacterial strains, suggesting a potential application for this compound in treating infections .

Acetylcholinesterase Inhibition

Compounds containing thiazole structures have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Although specific data on the guanidine derivative is limited, related compounds have demonstrated IC50 values indicating strong inhibitory activity, which suggests that this compound could also possess similar properties .

Interaction with Human Serum Albumin (HSA)

A recent study focused on the interaction of thiazole derivatives with human serum albumin (HSA), revealing that these compounds can bind effectively to HSA through hydrophobic interactions and hydrogen bonding. The binding constant for related compounds was moderate to strong, indicating potential for therapeutic applications . The stability of the HSA-complex may enhance the bioavailability of this compound.

Pharmacokinetic Studies

Pharmacokinetic evaluations using multi-spectroscopic techniques have shown that thiazole derivatives can significantly alter the conformation of HSA, enhancing its esterase activity. This suggests that this compound may improve drug delivery mechanisms through its interaction with plasma proteins .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of thiazole derivatives. Results indicate that modifications in the chemical structure can lead to variations in biological efficacy. For instance, certain substitutions have led to enhanced AChE inhibition, indicating that structural optimization could yield more potent derivatives .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The compound can be synthesized via condensation of 4-(3-bromophenyl)thiazol-2-amine with cyanogen bromide or thiourea derivatives under reflux in anhydrous solvents like DMF or ethanol. Key steps include TLC monitoring for reaction completion and recrystallization from ethanol or methanol to enhance purity . For guanidine formation, pH-controlled reactions (e.g., using HBr gas) are critical to avoid byproducts. Yield optimization may require varying stoichiometry (1:1.2 molar ratio of amine to cyanogen bromide) and reflux duration (4–18 hours) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the thiazole ring (C2-H ~δ 7.5–8.5 ppm), bromophenyl group (aromatic protons at δ 7.2–7.8 ppm), and guanidine NH signals (δ 6.8–7.2 ppm, broad).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with expected isotopic pattern for bromine.

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%).

- X-ray Diffraction : Resolve crystal structure to validate stereochemistry and salt formation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software be applied to resolve the crystal structure, particularly addressing challenges posed by the hydrobromide counterion?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) data. The hydrobromide salt may cause twinning; apply TWIN/BASF commands in SHELXL for refinement .

- Hydrogen Placement : Fix NH and Br− positions using AFIX constraints. Refine anisotropic displacement parameters for non-H atoms.

- Validation : Check R1/wR2 convergence (<5% discrepancy) and validate using PLATON/ADDSYM to detect missed symmetry .

Q. What computational methods are recommended to analyze the electronic effects of the 3-bromophenyl substituent on the thiazole ring's reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian09/B3LYP/6-311+G(d,p) to compute electrostatic potential maps, highlighting electron-deficient regions at the thiazole C2 position due to bromophenyl withdrawal.

- NBO Analysis : Quantify hyperconjugative interactions (e.g., σ(C-Br) → π*(thiazole)) to explain regioselectivity in electrophilic substitutions .

Q. How does the compound’s thiourea precursor influence its pharmacological activity, and what in vitro assays are suitable for assessing its cardioprotective effects?

- Methodological Answer :

- Thiourea Intermediate : The precursor’s aryl groups modulate solubility and binding to cardiac ion channels (e.g., hERG). Replace chlorophenyl with methoxyphenyl to enhance bioavailability .

- Assays :

- Hypoxia-Reoxygenation Model : Use H9c2 cardiomyocytes to measure lactate dehydrogenase (LDH) release and ATP levels under hypoxia (1% O2, 24 hrs).

- Calcium Flux Assays : Monitor intracellular Ca2+ spikes via Fluo-4 AM fluorescence to evaluate sarcoplasmic reticulum stabilization .

Q. What strategies mitigate pseudosymmetry or twinning in crystallographic studies of this compound?

- Methodological Answer :

- Crystal Growth : Optimize solvent (e.g., DMSO/water mixtures) to reduce lattice disorder.

- Data Processing : Use STARANISO for scaling and merging twinned data. In SHELXL, apply TWIN -1 0 0 -1 0 0 and refine twin fractions via BASF .

- Validation : Cross-check with Rint (<0.05) and CC1/2 (>90%) metrics to ensure data quality .

Q. How do structural modifications at the guanidine moiety affect the compound’s bioactivity compared to other thiazole derivatives?

- Methodological Answer :

- Guanidine vs. Thiourea : Replace the hydrobromide salt with a methylated guanidine to enhance membrane permeability (logP +0.8).

- SAR Studies : Synthesize analogs with 4-fluorophenyl or 3,5-dichlorophenyl thiazole substituents. Test IC50 values in enzyme inhibition assays (e.g., PDE5 or PKC isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。